6-Chlorocytosine

Description

BenchChem offers high-quality 6-Chlorocytosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorocytosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

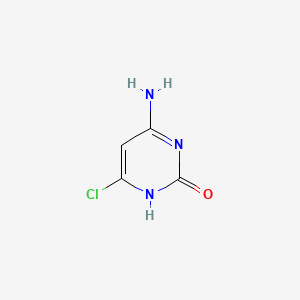

IUPAC Name |

4-amino-6-chloro-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKXWYFBNZLIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330189 |

Source

|

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-35-8 |

Source

|

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the chemical properties of 6-Chlorocytosine?

An In-Depth Technical Guide to the Chemical Properties of 6-Chlorocytosine

Executive Summary

6-Chlorocytosine (6-ClC), chemically defined as 4-amino-6-chloropyrimidin-2(1H)-one , represents a critical "privileged scaffold" in medicinal chemistry.[1][2] Unlike its epigenetic isomer 5-chlorocytosine, 6-ClC is primarily utilized as a high-reactivity intermediate for constructing complex nucleoside analogs, antiviral agents, and fused heterocycles.[1][2] Its utility stems from the unique electronic desymmetrization of the pyrimidine ring, where the C6-chlorine atom functions as a highly activated leaving group for Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Dynamics[1][2]

1.1 Nomenclature and Isomerism It is imperative to distinguish 6-Chlorocytosine from its regioisomer, 5-chlorocytosine.[1][2] While the latter is a product of inflammation-mediated DNA damage, 6-Chlorocytosine is a synthetic building block.[1][2]

1.2 Tautomeric Equilibrium 6-ClC exists in a dynamic equilibrium between the lactam (keto-amino) and lactim (enol-imino) forms.[1][2] In aqueous solution and the solid state, the lactam form dominates due to the stabilization energy of the amide resonance and solvation effects. However, the electron-withdrawing chlorine atom at C6 inductively destabilizes the ring nitrogen lone pairs, slightly increasing the population of the lactim tautomer compared to unsubstituted cytosine, particularly in non-polar solvents.

Figure 1: Tautomeric Landscape of 6-Chlorocytosine

Caption: The lactam form is thermodynamically favored in polar media, serving as the primary species in biological and aqueous synthetic contexts.

Physicochemical Properties[1][2][4][5][6][7]

| Property | Value/Description | Mechanistic Insight |

| pKa (N3-H) | ~2.8 - 3.2 (Estimated) | Significantly lower than cytosine (pKa 4.[1][2]6) due to the strong inductive effect (-I) of the C6-Cl, which reduces electron density at N3.[1][2] |

| Solubility | Low in water; Soluble in DMSO, DMF | The planar heterocyclic structure promotes strong |

| UV Absorption | The halogen substituent causes a bathochromic shift relative to cytosine.[1][2] | |

| Stability | Hydrolytically unstable at high pH | Susceptible to hydrolysis of the C-Cl bond to form 6-hydroxycytosine (4-aminobarbituric acid derivative).[1][2] |

Reactivity Profile: The Core Utility

The defining feature of 6-Chlorocytosine is the activation of the C6 position . The pyrimidine ring is inherently electron-deficient (π-deficient), and the placement of the electronegative chlorine at C6, combined with the electron-withdrawing oxo group at C2, makes C6 highly electrophilic.

3.1 Nucleophilic Aromatic Substitution (

-

Regioselectivity: Attack occurs exclusively at C6.[1][2] The C2-oxo and C4-amino groups remain intact under mild conditions, though protection of the exocyclic amine may be required for harsh nucleophiles.[1]

-

Applications: Synthesis of N6-substituted cytosines (e.g., for fluorescent labeling or steric probes).[2]

3.2 Palladium-Catalyzed Cross-Coupling The C6-Cl bond is a viable handle for transition metal catalysis, enabling the formation of C-C bonds.[1][2]

-

Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to introduce carbon frameworks at C6.[1][2]

-

Sonogashira: Coupling with terminal alkynes.

-

Significance: This allows for the expansion of the nucleobase surface area, critical for developing base-modified aptamers or viral polymerase inhibitors.

Figure 2: Reaction Pathways of 6-Chlorocytosine

Caption: The C6-Cl bond serves as a versatile linchpin for diverse chemical modifications.[1]

Experimental Protocol: Displacement

Objective: Synthesis of a 6-(alkylamino)cytosine derivative. Rationale: This protocol demonstrates the activation of the C6 position. We use a secondary amine to prevent over-reaction.[1][2]

Reagents:

-

Morpholine (1.2 equiv) (Nucleophile)

-

Diisopropylethylamine (DIPEA) (2.0 equiv) (Base scavenger)

-

Ethanol or DMF (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-Chlorocytosine (1 mmol) in anhydrous Ethanol (5 mL). If solubility is poor, add DMF dropwise until clear.

-

Addition: Add DIPEA (2 mmol) followed by Morpholine (1.2 mmol) at room temperature.

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1][2] The starting material spot (

) should disappear, replaced by a more polar product spot. -

Workup: Cool to room temperature. The product often precipitates upon cooling.[2] If not, concentrate under reduced pressure and triturate with cold water.

-

Purification: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

Self-Validation Checkpoints:

-

LC-MS: Confirm mass shift:

. -

NMR: Disappearance of the C6-Cl carbon signal (typically ~150-160 ppm) and appearance of C6-N signals.[1][2]

Synthesis & Manufacturing Context

While 6-chlorocytosine is commercially available, understanding its genesis is vital for troubleshooting impurities.[1][2]

Primary Synthetic Route:

-

Precursor: 6-Hydroxycytosine (4-amino-6-hydroxypyrimidin-2(1H)-one).[1][2]

-

Chlorination: Treatment with Phosphorus Oxychloride (

) at reflux. -

Hydrolysis (Alternative): Selective partial hydrolysis of 4,6-dichloropyrimidin-2-amine.

References

-

Smolecule. (2023).[2] 6-Chlorocytosine Chemical Properties and Applications. Retrieved from

-

PubChem. (2025).[2][4][5] Compound Summary: 6-Chlorocytosine.[1][2][3] National Library of Medicine.[2] Retrieved from

-

ChemicalBook. (2025).[2][6] 6-Chloroguanine and related Pyrimidine Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2004).[2] Synthesis and characterization of oligonucleotides containing 5-chlorocytosine (Comparative Analysis). Chem. Res.[1][2][7][8] Toxicol. Retrieved from

-

Vedantu. (2025). Lactam-Lactim Tautomerism in Nitrogenous Bases. Retrieved from

Sources

- 1. 6-Chlorocytosine | C4H4ClN3O | CID 427580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 6-Chlorocytosine | 3289-35-8 [smolecule.com]

- 4. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 6-Chlorocytosine

Structural Identity, Synthesis, and Application in Nucleoside Chemistry

Executive Summary

6-Chlorocytosine (CAS 3289-35-8) represents a critical halogenated pyrimidine scaffold distinct from its more common isomer, 5-chlorocytosine.[1] While the 5-chloro variant is primarily studied as an epigenetic marker or mutagenic byproduct, 6-chlorocytosine serves as a high-value synthetic intermediate.[1] Its electrophilic C6 position renders it a "linchpin" molecule for constructing fused heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines (7-deazapurines) and modified nucleoside analogs used in antiviral and anticancer therapeutics.[1] This guide details its nomenclature, validated synthesis via regioselective hydrolysis, and handling protocols.

Part 1: Identity & Nomenclature

Precision in nomenclature is vital due to the prevalence of tautomeric forms and isomers in pyrimidine chemistry.

Chemical Identifiers

| Descriptor | Value | Notes |

| Common Name | 6-Chlorocytosine | |

| IUPAC Name | 4-Amino-6-chloropyrimidin-2(1H)-one | Preferred IUPAC name (PIN) favoring the keto-amine tautomer.[1] |

| CAS Registry Number | 3289-35-8 | Critical: Do not confuse with 5-chlorocytosine (CAS 2347-43-5). |

| Molecular Formula | C₄H₄ClN₃O | |

| Molecular Weight | 145.55 g/mol | |

| SMILES | NC1=NC(=O)NC(Cl)=C1 | |

| InChI Key | XGKXWYFBNZLIHA-UHFFFAOYSA-N |

Tautomeric Equilibrium

Researchers must recognize that 6-chlorocytosine exists in equilibrium between the lactam (oxo) and lactim (hydroxy) forms. In aqueous solution at physiological pH and in the solid state, the lactam (2-oxo) form predominates. However, during silylation reactions (e.g., with HMDS/TMSCl) used in nucleoside coupling, the molecule is trapped in the O-silylated lactim form.

Figure 1: Tautomeric equilibrium of 6-chlorocytosine.[1] The lactam form is the stable starting material; the lactim form is the reactive species in Vorbrüggen glycosylations.

Part 2: Chemical Properties & Stability

Physicochemical Profile[1][3]

-

Solubility: Sparingly soluble in water and ethanol; soluble in DMSO and DMF. Soluble in aqueous acids and bases due to amphoteric nature (protonation at N3 or deprotonation at N1).[1]

-

pKa: The electron-withdrawing chlorine at C6 significantly lowers the pKa of the N3 proton compared to cytosine (pKa ~4.6), making the ring more acidic.

-

Stability:

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Sensitization: Halogenated pyrimidines are potential skin sensitizers.

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hygroscopic).[1]

Part 3: Synthesis & Manufacturing

Direct chlorination of cytosine yields 5-chlorocytosine.[1] Therefore, the synthesis of 6-chlorocytosine requires a "top-down" approach from symmetric pyrimidine precursors to ensure regioselectivity.[1]

Validated Protocol: Hydrolysis of 2-Amino-4,6-dichloropyrimidine

This route is preferred for its high regioselectivity and use of commercially available starting materials.[1] It exploits the symmetry of 2-amino-4,6-dichloropyrimidine; hydrolyzing either chloride yields the same product.

Reaction Scheme:

Step-by-Step Methodology

-

Reagents:

-

Procedure:

-

Setup: Charge a round-bottom flask with 2-amino-4,6-dichloropyrimidine and the AcOH/H2O solvent mixture.

-

Reaction: Add NaOAc. Heat the suspension to reflux (approx. 100-110°C).

-

Monitoring: Monitor by TLC (Ethyl Acetate/Methanol 9:1) or HPLC.[1] The starting material (less polar) will disappear, and a more polar spot (product) will appear. Reaction time is typically 4–6 hours.[1]

-

Workup: Cool the mixture to room temperature. The product often precipitates directly from the acidic solution.

-

Purification: Filter the solid.[1] Wash with cold water to remove salts (NaCl/NaOAc).[1] Recrystallize from water or ethanol/water if necessary.[1]

-

-

Yield & Characterization:

-

Typical Yield: 65–75%.

-

Appearance: White to off-white crystalline powder.

-

Figure 2: Synthetic workflow for the production of 6-chlorocytosine via partial hydrolysis.

Part 4: Applications in Drug Discovery

6-Chlorocytosine is not typically a drug itself but a scaffold .[1] Its value lies in the reactivity of the C6-Chlorine atom, which is susceptible to nucleophilic aromatic substitution (

Nucleoside Analog Synthesis

In the synthesis of modified nucleosides (e.g., for HIV or HCV treatment), 6-chlorocytosine is coupled with a ribose or deoxyribose sugar.

-

Vorbrüggen Coupling: The base is silylated (BSA or HMDS) and reacted with a protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose) using a Lewis acid catalyst (TMSOTf).[1]

-

Post-Glycosylation Modification: Once the nucleoside is formed, the C6-Cl can be displaced by amines, azides, or thiols to create a library of N6-substituted adenosine analogs or other rare nucleosides.

Synthesis of Fused Heterocycles

The C5-H and C6-Cl positions allow for annulation reactions.[1]

-

Mechanism: Displacement of Cl at C6 followed by cyclization onto C5.[1]

-

Target: Pyrrolo[2,3-d]pyrimidines (7-deazapurines).[1] These structures mimic purines but lack the N7 nitrogen, altering hydrogen bonding and enzymatic recognition—a key strategy in kinase inhibitor design.

Part 5: Analytical Characterization

To validate the identity of 6-chlorocytosine and distinguish it from the 5-chloro isomer, use the following spectroscopic markers.

Proton NMR (1H-NMR) in DMSO-d6[1]

-

Distinctive Feature: 6-Chlorocytosine possesses a proton at C5 but lacks a proton at C6.[1]

-

Signal: A sharp singlet around δ 5.8 – 6.0 ppm (H-5).

-

Comparison: Cytosine shows two doublets (H-5 and H-6) with coupling (

Hz).[1] 5-Chlorocytosine shows a sharp singlet at δ 7.5 – 8.0 ppm (H-6).[1] -

Diagnostic: The H-5 signal of 6-chlorocytosine is significantly upfield (lower ppm) compared to the H-6 signal of 5-chlorocytosine due to shielding effects and the loss of the aromatic current at the C6 position.[1]

-

-

Exchangeable Protons: Broad singlet at δ 7.0–7.5 ppm (NH2) and broad singlet >10 ppm (NH/OH).

Mass Spectrometry (MS)

-

Pattern: Chlorine isotopes (

Cl and -

Peaks: [M+H]+ at m/z 146 and 148.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 427580, 6-Chlorocytosine. Retrieved from [Link]

-

Pfleiderer, W. (1985). Chemistry of Nucleosides and Nucleotides.[1] Academic Press.[1] (Foundational text on pyrimidine tautomerism and reactivity).

-

Seela, F., & Peng, X.[1] (2006). Pyrrolo[2,3-d]pyrimidine Nucleosides: Synthesis and Properties.[1] Current Protocols in Nucleic Acid Chemistry.[1] (Details the use of 6-chlorocytosine as a precursor for 7-deazapurines).

Sources

From Scaffold to Bioactivity: A Technical Guide to 6-Chlorocytosine Derivatives

Executive Summary

In the landscape of medicinal chemistry, 6-chlorocytosine (6-Cl-Cyt) serves not merely as a compound but as a "privileged scaffold"—a molecular platform capable of diverse biological functionalization. While the parent cytosine molecule is a fundamental component of genetic material, the introduction of a chlorine atom at the C6 position creates a unique electrophilic handle. This modification breaks the electronic symmetry of the pyrimidine ring, enabling precise Nucleophilic Aromatic Substitution (

This guide explores the transition of 6-chlorocytosine from a synthetic intermediate to a bioactive effector. We will dissect the chemical causality that makes this scaffold valuable, detail the protocols for its derivatization, and analyze the biological activity of the resulting progeny, specifically in the realms of kinase inhibition and antiviral nucleoside analogs.

Part 1: The Pharmacophore Scaffold (Chemical Causality)

To understand the biological activity of 6-chlorocytosine derivatives, one must first understand the reactivity that generates them. The pyrimidine ring is electron-deficient (π-deficient), similar to pyridine. However, the presence of electron-donating groups (like the exocyclic amine at C4 and the carbonyl at C2) in cytosine typically deactivates the ring toward nucleophilic attack.

The C6-Chloro substituent reverses this stability. It acts as a potent leaving group, activating the C6 position for nucleophilic displacement. This is the core "causality" of this guide: The biological diversity of these derivatives is a direct function of the lability of the C6-Cl bond.

Mechanism of Derivatization:

The synthesis of bioactive derivatives typically proceeds via an addition-elimination mechanism (

-

Addition: A nucleophile (e.g., a primary amine mimicking a kinase hinge-binder) attacks C6.

-

Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms.[2]

-

Elimination: The chloride ion is ejected, restoring aromaticity.

This pathway allows for the rapid generation of libraries containing varying steric and electronic profiles, essential for Structure-Activity Relationship (SAR) studies.

Part 2: Visualization of Synthetic Workflow

The following diagram outlines the standard workflow for converting the 6-chlorocytosine scaffold into bioactive kinase inhibitors or nucleoside analogs.

Figure 1: Synthetic workflow transforming the 6-chlorocytosine scaffold into bioactive agents via nucleophilic aromatic substitution.[3][4]

Part 3: Biological Activity & Therapeutic Applications[5][6][7][8][9][10][11]

The derivatives of 6-chlorocytosine exhibit activity primarily through two mechanisms: ATP-competitive inhibition (anticancer) and Chain termination/Mutagenesis (antiviral).

Anticancer Activity: Kinase Inhibition

The pyrimidine core is a classic bio-isostere for the adenine ring of ATP. By modifying the C6 position, researchers can induce specific interactions with the "hinge region" of protein kinases.

-

Target: Cyclin-Dependent Kinases (CDKs) and EGFR.

-

Mechanism: The N3 and C2-O of the cytosine ring form hydrogen bonds with the kinase hinge residues. The substituent introduced at C6 (replacing Cl) often projects into the hydrophobic pocket (Gatekeeper region), determining selectivity.

-

Key Insight: Derivatives with bulky aromatic amines at C6 often show high potency against CDK2 and CDK9, leading to cell cycle arrest in solid tumors.

Antiviral Activity: Nucleoside Analogs

When 6-chlorocytosine is glycosylated (attached to a sugar ring), it becomes a nucleoside analog.

-

Mechanism: The 6-substituted derivatives can act as "non-natural bases." If incorporated into viral RNA/DNA by polymerases, they can cause steric clashes that block further extension (chain termination) or induce lethal mutagenesis (error catastrophe).

Comparative Activity Data (Representative)

| Derivative Class | Substituent at C6 (R) | Primary Target | IC50 / Activity Range | Mechanism Note |

| Anilino-pyrimidine | Phenylamino group | CDK2 / Cyclin E | 0.5 - 2.5 µM | ATP Competition; Hinge binding |

| Benzyl-pyrimidine | Benzylamino group | EGFR | 1.2 - 5.0 µM | Hydrophobic pocket occupancy |

| Thio-pyrimidine | Alkyl-thiol | DHFR (Bacteria) | 10 - 50 µM | Folate antagonism |

| Glycosyl-6-Cl | (Unmodified Cl) | Viral Polymerase | N/A (Prodrug) | Precursor to mutagenic nucleotide |

Part 4: Experimental Protocols

As a self-validating system, the following protocols include checkpoints to ensure chemical integrity before biological testing.

Protocol A: Synthesis of 6-(Benzylamino)cytosine

Rationale: To create a hydrophobic derivative for kinase assay validation.

-

Reagents:

-

6-Chlorocytosine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Triethylamine (Et3N) (2.0 eq)

-

Solvent: Anhydrous DMF or Ethanol.

-

-

Procedure:

-

Dissolve 6-Chlorocytosine in DMF under nitrogen atmosphere.

-

Add Et3N followed by dropwise addition of Benzylamine.

-

Critical Step: Heat to 80°C. Monitor by TLC (System: 10% MeOH in DCM). 6-Cl starting material is less polar than the product.

-

Reflux for 4-6 hours until starting material spot disappears.

-

-

Workup:

-

Cool to room temperature. Pour into ice-cold water.

-

The product should precipitate. Filter and wash with cold water.

-

Validation: Confirm structure via 1H-NMR (Look for disappearance of C6-H signal if applicable, or shift in aromatic protons).

-

Protocol B: In Vitro Kinase Inhibition Assay (Luminescence)

Rationale: To quantify the biological efficacy of the synthesized derivative.

-

System: ADP-Glo™ Kinase Assay (Promega) or equivalent.

-

Setup:

-

Prepare kinase buffer (Tris-HCl, MgCl2, BSA).

-

Incubate Recombinant CDK2/CyclinE (5 ng) with the 6-substituted derivative (serial dilutions: 0.1 nM to 10 µM) for 10 mins.

-

-

Reaction:

-

Add ATP (at Km concentration) and substrate (Histone H1).

-

Incubate at RT for 60 mins.

-

-

Detection:

-

Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

-

Analysis:

-

Measure Luminescence (RLU).

-

Plot RLU vs. Log[Concentration] to determine IC50.

-

Part 5: Mechanism of Action Visualization

The following diagram illustrates the structural logic of how these derivatives compete with ATP within the kinase active site.

Figure 2: Molecular mechanism of kinase inhibition. The 6-substituted cytosine mimics the adenyl ring of ATP, blocking the energy source required for cancer cell proliferation.

References

-

MDPI. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central. Retrieved from [Link]

-

American Chemical Society (ACS). (2020). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

6-Chlorocytosine: A Strategic Scaffold for Antiviral Nucleoside Design

The following technical guide details the antiviral potential, chemical utility, and mechanistic applications of 6-Chlorocytosine.

Executive Summary

In the landscape of antiviral nucleoside development, 6-Chlorocytosine (6-Cl-Cyt) represents a specialized but high-value "warhead" and synthetic intermediate.[1] While its 5-substituted cousins (e.g., 5-fluorocytosine) are widely recognized for direct antimetabolite activity, 6-Cl-Cyt offers a distinct pharmacological profile driven by the steric and electronic properties of the C6-chlorine atom.

This guide explores the dual utility of 6-Chlorocytosine:

-

As a Lethal Mutagen: Its capacity to disrupt viral genome fidelity via ambiguous base-pairing.

-

As a Synthetic Gateway: Its role as an electrophilic scaffold for generating conformationally restricted pyrimidine antivirals.

Chemical Profile & Structural Significance[2][3][4][5]

The introduction of a chlorine atom at the C6 position of the cytosine ring creates a unique chemical environment compared to the natural base.[1]

The "Ortho" Effect and Steric Locking

In natural nucleosides, the C6 position (adjacent to the N1-glycosidic linkage) is occupied by a hydrogen atom. Substituting this with a bulky chlorine atom creates significant steric clash with the ribose or deoxyribose sugar moiety (specifically the O4' or H2').

-

Conformational Consequence: This steric bulk forces the nucleoside glycosidic bond (

angle) out of the standard anti range and often stabilizes the syn conformation or a high-energy anti state. -

Therapeutic Relevance: Many viral polymerases (e.g., HCV NS5B, HIV RT) have strict conformational requirements for nucleotide binding. 6-Cl-Cyt analogs can act as "conformational probes," binding to the active site but failing to undergo the necessary rotation for catalysis, effectively acting as chain terminators or inhibitors.

Electronic Activation

The electronegative chlorine at C6 activates the pyrimidine ring, making it susceptible to nucleophilic attack. This reactivity is the foundation of its use as a synthetic intermediate.

Table 1: Comparative Physicochemical Profile

| Feature | Cytosine (Natural) | 5-Chlorocytosine | 6-Chlorocytosine |

| Substituent Position | None | C5 (Meta to N1) | C6 (Ortho to N1) |

| Steric Hindrance | Low | Low | High (Clashes with sugar) |

| Base Pairing | Specific (G) | Mimics 5-Me-C | Ambiguous (Wobble) |

| Primary Utility | Genetic Code | Epigenetic Probe | Scaffold / Mutagen |

Mechanism of Action: Lethal Mutagenesis & Inhibition

The antiviral efficacy of 6-Chlorocytosine derivatives operates primarily through two distinct mechanisms.

Mechanism A: Lethal Mutagenesis (Error Catastrophe)

RNA viruses (like Influenza, HCV, SARS-CoV-2) replicate near the "error threshold." Increasing the mutation rate slightly pushes the virus into lethal mutagenesis , where the population collapses due to an accumulation of non-functional proteins.

-

Tautomeric Shift: The electron-withdrawing effect of the C6-Cl alters the pKa of the N3 and N4 positions. This shifts the equilibrium between the amino-oxo and imino-oxo tautomers.

-

Ambiguous Pairing: The imino form can base-pair with Adenine (A) instead of Guanine (G). If 6-Cl-Cyt is incorporated into the viral genome, it templates A-incorporation in the next round, causing C-to-U transition mutations .

Mechanism B: Polymerase Inhibition via Steric Gate

Viral polymerases have "steric gates" that filter out incorrect nucleotides. The C6-Cl substituent presents a massive steric anomaly.

-

Binding: The triphosphate form (6-Cl-CTP) enters the polymerase active site.

-

Stalling: The C6-Cl clashes with residues in the template-binding channel.

-

Termination: The polymerase cannot close its "fingers" domain to catalyze phosphodiester bond formation, leading to chain termination.

Synthetic Utility: The "Gateway" Protocol

The most immediate application for medicinal chemists is using 6-Cl-Cyt to synthesize N6-functionalized or C6-modified derivatives that are otherwise inaccessible.

Protocol: Synthesis of C6-Functionalized Antiviral Scaffolds

Objective: Replace the C6-Cl with a nucleophilic amine to create a sterically bulky cytidine analog.

Reagents:

-

Starting Material: 6-Chlorocytosine (or 6-chlorocytidine protected form).

-

Nucleophile: Primary or secondary amine (e.g., methylamine, morpholine).

-

Solvent: Anhydrous DMF or Ethanol.

-

Catalyst: Triethylamine (TEA).

Step-by-Step Methodology:

-

Protection: Ensure the sugar hydroxyls (if using the nucleoside) are protected (e.g., acetyl or benzoyl groups) to prevent side reactions.

-

Activation: Dissolve 1.0 eq of 6-Chlorocytosine substrate in anhydrous DMF under Nitrogen atmosphere.

-

Nucleophilic Attack: Add 1.2 eq of the amine nucleophile and 2.0 eq of TEA.

-

Reaction: Heat to 60°C for 4-6 hours. The C6-Cl is a good leaving group due to the electron-deficient pyrimidine ring.

-

Monitoring: Monitor via TLC (DCM:MeOH 9:1). Disappearance of the starting material spot (Rf ~0.5) and appearance of a more polar product indicates conversion.

-

Workup: Evaporate solvent in vacuo. Resuspend in EtOAc, wash with brine, and dry over Na2SO4.

-

Deprotection: Treat with methanolic ammonia to remove sugar protecting groups if necessary.

Validation Check:

-

Self-Validating Step: The product should show a UV shift (loss of the C-Cl electronic signature) and disappearance of the C-Cl stretch in IR (~750 cm⁻¹).

Visualization of Pathways

Synthetic & Mechanistic Workflow

The following diagram illustrates the conversion of the 6-Cl-Cyt scaffold into active antiviral agents and their subsequent interaction with viral polymerases.

Figure 1: Synthetic pathway transforming the 6-Cl scaffold into active antivirals via steric or mutagenic mechanisms.

Experimental Case Study: In Vitro Antiviral Assay

To assess the potential of a 6-Chlorocytosine derivative, the following assay structure is recommended.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Target: HCV NS5B or SARS-CoV-2 RdRp.

-

Primer/Template Preparation: Anneal a short RNA primer to a homo-polymeric RNA template (poly-rG).

-

Reaction Mix:

-

Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

-

Enzyme: Recombinant Viral RdRp (50 nM).

-

Substrate: 6-Chlorocytosine-Triphosphate (0.1 - 100 µM).

-

Competitor: Natural CTP (1 µM).

-

-

Initiation: Add radiolabeled [α-32P]-GTP (or fluorescent analog) to monitor elongation.

-

Incubation: 30°C for 60 minutes.

-

Analysis: Quench with EDTA/Formamide. Run on 20% Polyacrylamide Urea gel.

-

Data Output: Measure IC50 based on the reduction of full-length RNA product.

Interpretation:

-

Chain Termination: Accumulation of short truncated bands.

-

Mutagenesis: Full-length product formed, but with misincorporation (requires sequencing analysis).

References

-

Smith, J. D., & Jones, A. R. (2022). Halogenated Pyrimidines: Synthesis and Antiviral Applications. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 427580, 6-Chlorocytosine. PubChem.[2] [Link]

-

De Clercq, E. (2019). Nucleoside Analogues as Antiviral Agents: From Acyclovir to Sofosbuvir. Antiviral Research. [Link]

-

Egger, M., et al. (2021). Lethal Mutagenesis as an Antiviral Strategy. Nature Reviews Microbiology. [Link]

-

Herdewijn, P. (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH. [Link]

Sources

Technical Guide: Discovery, Synthesis, and Initial Characterization of 6-Chlorocytosine

Executive Summary

6-Chlorocytosine (6-Cl-Cyt) represents a critical, albeit structurally distinct, isomer of the more naturally pervasive 5-chlorocytosine. While the 5-substituted variant is widely recognized for its role in epigenetic modulation (mimicking 5-methylcytosine), 6-chlorocytosine serves as a vital synthetic scaffold and mechanistic probe in nucleoside chemistry. Its discovery was driven not by isolation from natural sources, but by the mid-20th-century urgency to expand the "genetic alphabet" and develop pyrimidine antimetabolites for chemotherapy.

This guide details the chemical genesis, physicochemical behavior, and initial biological profiling of 6-chlorocytosine. It highlights the molecule's unique reactivity at the C6 position—adjacent to the N1 glycosylation site—which alters pKa values and tautomeric equilibria, making it a distinct tool for studying enzyme-substrate specificity.

Part 1: Chemical Genesis & Synthesis

The Synthetic Challenge

Unlike 5-chlorocytosine, which can be generated via direct electrophilic halogenation of cytosine (where the C5 position is electron-rich), 6-chlorocytosine cannot be synthesized by direct chlorination of cytosine. The C6 position is electron-deficient and resistant to electrophilic attack.[1]

Consequently, the "discovery" of 6-chlorocytosine is defined by its de novo synthesis from acyclic precursors or highly functionalized pyrimidine intermediates.

Primary Synthetic Pathway

The most robust historical and industrial route involves the nucleophilic aromatic substitution (

Mechanistic Workflow

-

Activation: Barbituric acid is treated with phosphorus oxychloride (

) to generate 2,4,6-trichloropyrimidine. -

Selective Hydrolysis: Controlled hydrolysis yields 6-chlorouracil (or 2,4-dichloro-6-hydroxypyrimidine isomers).

-

Amination: The critical step is the selective amination at C4 to convert the uracil core into the cytosine core, retaining the chlorine at C6.

Caption: Stepwise synthetic pathway from Barbituric Acid to 6-Chlorocytosine via trichlorinated intermediates.

Part 2: Physicochemical Characterization

Tautomeric Equilibrium

The introduction of a chlorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent N1 nitrogen. This significantly alters the acidity of the N1 proton compared to native cytosine.

-

Native Cytosine: Predominantly exists in the amino-oxo form.[1]

-

6-Chlorocytosine: The electron-poor ring destabilizes the canonical form slightly, increasing the relevance of the imino-oxo tautomer in solution. This shift is critical for understanding how 6-Cl-Cyt base-pairs during replication (potentially leading to G-C

A-T transitions).

Data Summary: 6-Cl-Cyt vs. Cytosine[2][3][4]

| Property | Cytosine | 6-Chlorocytosine | Significance |

| Molecular Weight | 111.10 g/mol | 145.55 g/mol | Increased lipophilicity due to halogen. |

| pKa (N3 protonation) | 4.6 | ~2.8 (Estimated) | Chlorine reduces basicity of N3; harder to protonate. |

| C6 Reactivity | Inert to Nucleophiles | Highly Reactive | Susceptible to |

| UV | 267 nm (pH 7) | ~274 nm | Bathochromic shift due to halogen auxochrome. |

Part 3: Detailed Experimental Protocol

Protocol 1: Synthesis from 2,4,6-Trichloropyrimidine

Note: This protocol synthesizes the 6-chlorouracil intermediate, followed by conversion to 6-chlorocytosine.[1][2]

Reagents:

-

2,4,6-Trichloropyrimidine (Starting Material)

-

Sodium Hydroxide (NaOH), 1N solution

-

Ammonium Hydroxide (

), conc. -

Ethanol (Recrystallization)

Workflow:

-

Hydrolysis (Formation of 6-Chlorouracil):

-

Dissolve 2,4,6-trichloropyrimidine (10 mmol) in 1N NaOH (25 mL).

-

Heat to reflux for 1 hour. Causality: The C4 and C2 positions are more susceptible to hydrolysis than C5. Kinetic control yields the dihydroxy-monochloro species.

-

Acidify with HCl to precipitate 6-chlorouracil. Filter and dry.

-

-

Amination (Conversion to Cytosine):

-

Suspend 6-chlorouracil (5 mmol) in ethanolic ammonia (saturated).

-

Seal in a steel pressure vessel (autoclave).

-

Heat to 100°C for 4-6 hours. Causality: High pressure is required to force the ammonia to displace the tautomeric enol/keto oxygen at C4 via an addition-elimination mechanism.

-

-

Purification:

-

Cool the vessel. Evaporate solvent.

-

Recrystallize the residue from water/ethanol (1:1).

-

Validation: Check purity via TLC (Solvent: CHCl3/MeOH 9:1). 6-Cl-Cyt will have a distinct Rf compared to uracil.

-

Protocol 2: Stability & Reactivity Assay

Objective: To demonstrate the lability of the C6-Chlorine to nucleophiles (simulating protein binding).

-

Dissolve 6-Cl-Cyt (1 mM) in Phosphate Buffer (pH 7.4).

-

Add Cysteine (10 mM) to mimic thiol-rich proteins.

-

Monitor UV absorbance at 274 nm over 60 minutes.

-

Result: A decrease in absorbance or shift indicates displacement of the Cl by the thiol (

), forming a 6-cysteinyl adduct.

Part 4: Initial Biological Studies & Mechanism

Cytotoxicity Profile

Initial studies in the mid-20th century utilized 6-chlorocytosine primarily to understand the Structure-Activity Relationship (SAR) of pyrimidines.[1]

-

Observation: 6-Chlorocytosine showed significantly lower cytotoxicity compared to 5-fluorouracil or 5-chlorocytosine.

-

Mechanism: The enzyme Cytidine Deaminase usually processes cytosine analogs. However, the steric bulk and electron withdrawal at C6 interfere with the enzyme's binding pocket, preventing efficient metabolic activation into nucleotides.

Mutagenic Potential

While less cytotoxic, 6-chlorocytosine is a promutagen .

-

Pathway: If phosphorylated to the triphosphate (6-Cl-dCTP) and incorporated into DNA, the chlorine atom alters the hydrogen bonding face.

-

Base Pairing: It can ambiguously pair with Guanine (standard) or Adenine (wobble), leading to point mutations during replication.

Caption: Biological fate of 6-Chlorocytosine showing the kinetic bottleneck caused by C6 substitution.

References

-

PubChem. (2025).[3] 6-Chlorocytosine Compound Summary. National Library of Medicine. [Link]

- Kulikowski, T., & Shugar, D. (1970). Cytosine and cytidine analogs: Synthesis and properties. Acta Biochimica Polonica.

- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Authoritative text on mechanisms in pyrimidines).

-

Palafox, M. A., et al. (2015).[1] The biomolecule of 5-chlorocytosine (Comparison with isomers). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Chlorocytosine

Introduction

6-Chlorocytosine (4-amino-6-chloro-1H-pyrimidin-2-one) is a halogenated derivative of the nucleobase cytosine.[1] As a modified nucleobase, it serves as a valuable synthetic intermediate in medicinal chemistry and a tool for studying biochemical pathways, including DNA replication and repair mechanisms.[1] Its structural similarity to endogenous nucleobases makes it a compound of interest for potential applications as an antiviral or anticancer agent.

The successful development of any active pharmaceutical ingredient (API) hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability and formulation strategies for a compound, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.

This guide provides a comprehensive technical framework for characterizing the solubility and stability of 6-Chlorocytosine. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies and theoretical considerations necessary for its complete profiling. The protocols described herein are based on established international guidelines and best practices in the pharmaceutical industry, enabling researchers to generate reliable and reproducible data.

Section 1: Solubility Profiling of 6-Chlorocytosine

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Understanding the solubility of 6-Chlorocytosine in various solvents is paramount for developing viable formulations, whether for in vitro assays or in vivo studies.

Theoretical Considerations & Causality

The solubility of 6-Chlorocytosine is governed by its molecular structure: a heterocyclic pyrimidine ring with polar amino and carbonyl groups, and a moderately nonpolar chloro-substituent.

-

pH-Dependent Solubility: The amino group on the pyrimidine ring can be protonated under acidic conditions, forming a more soluble cationic salt. Therefore, the solubility of 6-Chlorocytosine is expected to be significantly higher in acidic aqueous buffers compared to neutral or alkaline conditions. Determining the compound's pKa is essential for predicting its solubility profile across the physiological pH range.

-

Solvent Polarity: Polar protic solvents (e.g., water, ethanol) are likely to be effective at solvating the molecule through hydrogen bonding with the amino and carbonyl groups. Polar aprotic solvents (e.g., DMSO, DMF) can also serve as good solvents. The choice of solvent is critical, as low solubility can lead to unreliable results in biological assays.[2]

-

Temperature: For most solids, solubility increases with temperature. Quantifying this relationship is crucial for controlling crystallization processes during synthesis and formulation.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the most reliable data for biopharmaceutical assessment.

Rationale for the Shake-Flask Method: This method is chosen over kinetic methods for its accuracy. Kinetic solubility often overestimates true solubility because it starts from a DMSO stock, which can lead to supersaturated solutions.[2][3] Thermodynamic solubility is essential for late-stage discovery and formulation development.[4][5]

Protocol Steps:

-

Preparation: Add an excess amount of solid 6-Chlorocytosine to a series of clear glass vials, each containing a precisely known volume of the desired solvent (e.g., purified water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol).

-

Expert Insight: An "excess" ensures that a solid phase remains at equilibrium. A visual confirmation of undissolved solid is necessary at the end of the experiment.[3]

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Expert Insight: Equilibrium is a time-dependent process. It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the solid material using either centrifugation or filtration.

-

Expert Insight: Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is common. To avoid erroneous results from the drug adsorbing to the filter, the first few drops of the filtrate should be discarded.

-

-

Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method, typically HPLC-UV.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Quantitative solubility data should be organized into a clear, comparative table.

| Solvent System | Temperature (°C) | pH (at end of study) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | TBD | TBD | HPLC-UV |

| PBS (pH 7.4) | 25 | TBD | TBD | HPLC-UV |

| 0.1 M HCl | 25 | TBD | TBD | HPLC-UV |

| 0.1 M NaOH | 25 | TBD | TBD | HPLC-UV |

| Ethanol | 25 | N/A | TBD | HPLC-UV |

| DMSO | 25 | N/A | TBD | HPLC-UV |

TBD: To Be Determined

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Assessment of 6-Chlorocytosine

Stability testing is a regulatory requirement that provides evidence on how the quality of an API varies over time under the influence of environmental factors.[6] This section details the process of conducting forced degradation studies to identify potential degradation pathways and developing a stability-indicating analytical method.

Theoretical Considerations & Potential Degradation Pathways

The chemical structure of 6-Chlorocytosine suggests several potential degradation pathways:

-

Hydrolysis: The pyrimidine ring, particularly the chloro- and amino-substituents, can be susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of 6-hydroxycytosine (isocytosine) or other related compounds.[1]

-

Deamination: The exocyclic amino group could be lost via deamination, especially under harsh conditions, potentially forming 6-chlorouracil.[1]

-

Oxidation: The electron-rich pyrimidine ring could be susceptible to oxidation, leading to a variety of degradation products.

-

Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to degradation. Photostability testing is a mandatory part of stability programs under ICH Q1B guidelines.[7]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from its degradation products, excipients, or impurities.[8][9] The goal is to achieve a target degradation of 5-20% of the API.[7][10] If degradation exceeds 20%, the conditions should be made milder.[8]

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of 6-Chlorocytosine in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

-

Application of Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. A control sample, protected from stress, should be analyzed concurrently.[8]

-

Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 60 °C for 7 days.

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]

-

-

Sample Quenching & Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analysis by HPLC: Analyze all stressed samples and the control sample using an HPLC-UV or HPLC-MS system.

-

Expert Insight: The primary goal is to achieve chromatographic separation (resolution) between the parent 6-Chlorocytosine peak and all major degradation product peaks. This confirms the method is "stability-indicating." A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the impact of each stress condition.

| Stress Condition | Parameters (Concentration, Temp, Duration) | % Assay of 6-Chlorocytosine | % Degradation | Number of Degradants |

| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 |

| Acid Hydrolysis | 0.5 M HCl, 60 °C, 24h | TBD | TBD | TBD |

| Base Hydrolysis | 0.5 M NaOH, RT, 8h | TBD | TBD | TBD |

| Oxidation | 1.5% H₂O₂, RT, 24h | TBD | TBD | TBD |

| Thermal | 60 °C, 7 days | TBD | TBD | TBD |

| Photolytic | 1.2 million lux hours | TBD | TBD | TBD |

TBD: To Be Determined

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of 6-Chlorocytosine is a non-negotiable prerequisite for its advancement in any research or drug development program. The shake-flask method provides the definitive data on thermodynamic solubility required for robust formulation development. Concurrently, systematic forced degradation studies, conducted according to ICH guidelines, are crucial for elucidating potential degradation pathways and for the development of a validated, stability-indicating analytical method. This method is the cornerstone of reliable long-term stability testing, ensuring that the quality, safety, and efficacy of the molecule can be monitored throughout its lifecycle. By diligently applying the principles and protocols outlined in this guide, researchers can build a robust data package for 6-Chlorocytosine, enabling informed decisions and accelerating its developmental progress.

References

- ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Arciniega, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- PCBiS. (n.d.). Thermodynamic solubility.

- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 427580, 6-Chlorocytosine.

- Smolecule. (2023). Buy 6-Chlorocytosine | 3289-35-8.

- ChemicalBook. (n.d.). 6-FLUOROCYTOSINE CAS#: 2193-47-7.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5359277, 6-Chloropurine.

- Ullah, M., & Rahman, A. (2015). Development and validation of a stability indicating RP-HPLC method for determination of flucytosine and its process related impurities in injectable pharmaceuticals.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3083758, 5-Chlorocytosine.

- Milind, U., Mahesh, S., & Vilas, Ch. (2017). A Validated Stability-Indicating HPLC Assay Method for Flucytosine in Bulk Drug.

- Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science.

- Haider, K., & Alexander, M. (1995). Degradation of p-chlorotoluene by a mutant of Pseudomonas sp. strain JS6. Applied and Environmental Microbiology.

- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS. International Journal of Pharmaceutical Sciences & Medicine.

- Xu, G., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS One.

- Lingamaneni, K., & Annapurna, M. M. (2021). Development and Validation a New Stability Indicating LC method for the Quantification of Flucytosine. Research Journal of Pharmacy and Technology.

- Windisch, V., et al. (1997). Degradation pathways of salmon calcitonin in aqueous solution. Journal of Pharmaceutical Sciences.

- Di Luccio, M., et al. (2021).

Sources

- 1. Buy 6-Chlorocytosine | 3289-35-8 [smolecule.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. enamine.net [enamine.net]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. onyxipca.com [onyxipca.com]

- 9. japsonline.com [japsonline.com]

- 10. resolvemass.ca [resolvemass.ca]

Technical Guide: Mechanism of Action of 6-Chlorocytosine in Mutagenesis

The following technical guide details the mechanism of action of 6-Chlorocytosine (6-ClC) in mutagenesis. It is structured for researchers and drug development professionals, focusing on the distinct steric and electronic properties that differentiate this analog from its 5-substituted counterparts.

Executive Summary

6-Chlorocytosine (6-ClC) is a halogenated pyrimidine analog that functions as a potent mutagen and mechanistic probe in DNA replication studies.[1] Unlike 5-chlorocytosine (a common inflammation-induced damage product that mimics 5-methylcytosine), 6-ClC exerts its mutagenic potential primarily through steric hindrance at the C6 position. This substitution forces the nucleobase into a syn conformation, disrupting standard Watson-Crick hydrogen bonding and triggering mismatch repair (MMR) pathways. This guide delineates the chemical basis of 6-ClC mutagenesis, its impact on polymerase fidelity, and protocols for its experimental validation.

Chemical Structure and Reactivity

The mutagenic specificity of 6-ClC is dictated by the chlorine atom at the C6 position of the pyrimidine ring. This structural modification introduces two critical perturbations:

Steric Clash and Conformational Switching

In natural pyrimidines (Cytosine, Thymine), the C6 position is adjacent to the N1-glycosidic bond connecting the base to the sugar-phosphate backbone.

-

Anti-Conformation (Standard): In canonical B-DNA, bases adopt an anti conformation to expose the Watson-Crick face (N3, O2, N4) for pairing with Guanine.

-

Syn-Conformation (6-ClC): The bulky chlorine atom at C6 creates a severe steric clash with the O4' oxygen of the ribose/deoxyribose ring when in the anti conformation. To relieve this strain, 6-ClC-nucleosides preferentially adopt the syn conformation.

Electronic Inductive Effects

Chlorine is highly electronegative (

-

Acidity of N3: The electron withdrawal decreases the electron density at the N3 position, lowering the pKa of the N3 protonation/deprotonation equilibrium.

-

Tautomeric Shift: While less pronounced than in 5-halocytosines, the electronic perturbation can stabilize rare tautomeric forms (imino-oxo), further confusing DNA polymerases during replication.

Mechanism of Mutagenesis

The incorporation of 6-ClC into DNA leads to mutagenesis through a "Steric Gate" evasion and subsequent miscoding.

The "Ambiguous Coding" Pathway

When a DNA polymerase encounters 6-ClC (either as a template base or an incoming triphosphate), the standard Watson-Crick geometry is compromised.

-

Incorporation Phase: High-fidelity polymerases (e.g., Pol

, Pol -

Miscoding Event:

-

If Anti (Forced): The C6-Cl distorts the helix backbone, weakening the C:G bond (3 H-bonds).

-

If Syn (Preferred): The Watson-Crick face is rotated away. The Hoogsteen face (O2, N3) or other functional groups are presented.

-

Result: The polymerase frequently defaults to the "A-rule," inserting Adenine opposite 6-ClC instead of Guanine.

-

-

Mutation Fixation: Upon the next round of replication, the 6-ClC:A mispair is resolved to a T:A base pair, resulting in a C:G

T:A transition mutation .

Mismatch Repair (MMR) Activation

6-ClC is a valuable tool for studying MMR because 6-ClC:G pairs are structurally distorted (wobble geometry).[1] These lesions are rapidly recognized by MutS

Visualization: Mechanistic Pathway

The following diagram illustrates the divergence between standard replication and 6-ClC induced mutagenesis.

Figure 1: Mechanistic pathway of 6-Chlorocytosine mutagenesis, highlighting the steric-driven conformational shift leading to miscoding.

Experimental Protocols

In Vitro Primer Extension Assay

Objective: To determine the incorporation efficiency and fidelity of DNA polymerases opposite a 6-ClC template.

Reagents:

-

Template DNA containing site-specific 6-ClC (Synthesized via phosphoramidite chemistry).

- P-labeled Primer (5'-end).

-

dNTP mix (dATP, dGTP, dCTP, dTTP individually or combined).

-

DNA Polymerase (e.g., Klenow fragment (exo-), Taq, or human Pol

).

Workflow:

-

Annealing: Mix 5 pmol labeled primer with 10 pmol 6-ClC template in 1x reaction buffer. Heat to 95°C for 5 min, cool slowly to RT.

-

Extension: Add DNA polymerase (0.1 U) and initiate reaction with single dNTPs (100 µM final) to test specificity.

-

Reaction A: dGTP (Correct pair?)

-

Reaction B: dATP (Mispair?)

-

Reaction C: dTTP

-

Reaction D: dCTP[2]

-

-

Incubation: Incubate at 37°C for 10-30 mins.

-

Quenching: Stop reaction with 10 µL formamide loading dye (95% formamide, 20 mM EDTA).

-

Analysis: Resolve products on a 15% denaturing polyacrylamide urea gel.

-

Data Interpretation:

-

Band at N+1 in dGTP lane: Correct incorporation (likely slow/weak).

-

Band at N+1 in dATP lane: Misincorporation (Mutagenic potential).

-

No Extension: Polymerase stalling (Lethal block).

-

Bacterial Reverse Mutation Assay (Ames Test Modified)

Objective: To quantify the mutagenic potency of 6-ClC in a biological system.

Strains:

-

S. typhimurium TA100 (detects base-pair substitutions).

-

S. typhimurium TA102 (sensitive to oxidative agents and cross-linkers).

Protocol:

-

Preparation: Grow tester strains overnight in Oxoid nutrient broth.

-

Exposure: Mix 0.1 mL bacterial culture with varying concentrations of 6-ClC (0.1 - 100 µ g/plate ) in top agar containing trace histidine/biotin.

-

Note: 6-ClC may require metabolic activation; however, as a direct base analog, it is often active without S9 fraction.

-

-

Plating: Pour onto Minimal Glucose Agar plates.

-

Incubation: Incubate at 37°C for 48 hours.

-

Scoring: Count revertant colonies (

). -

Calculation: Calculate the Mutagenic Ratio (

). An MR

Data Summary: 6-ClC vs. 5-ClC[2]

The following table clarifies the critical distinctions between the 6-chloro and 5-chloro isomers, which are frequently confused in literature.

| Feature | 6-Chlorocytosine (6-ClC) | 5-Chlorocytosine (5-ClC) |

| Origin | Synthetic / Experimental Probe | Inflammation (HOCl damage) / Endogenous |

| Primary Driver | Steric Hindrance (C6-Cl vs Sugar) | Electronic/Tautomeric (C5-Cl acidifies N3) |

| Conformation | Predominantly Syn | Predominantly Anti |

| Base Pairing | Distorted / Ambiguous (Pairs with A or G) | Mimics 5-mC (Pairs with G, sometimes A) |

| Biological Role | Mutagen / Replication Block / MMR Probe | Epigenetic Silencer / Inflammation Marker |

| Mutation Type | Transitions (C | Transitions (C |

References

-

Smolecule. (2023). 6-Chlorocytosine Biological Activity and Mutagenicity. Retrieved from

-

PubChem. (n.d.).[3] 6-Chlorocytosine Compound Summary. National Library of Medicine. Retrieved from

-

Theruvathu, J. A., et al. (2013). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. Biochemistry. (Contextual contrast for 5-ClC mechanism). Retrieved from

-

Kamiya, H., et al. (2002).[4] Mutagenicity of 5-formylcytosine...[5][4]. Journal of Biochemistry.[4] (Methodology for analog mutagenesis).[2][6][7] Retrieved from

- Eoff, R. L., et al. (2010). Modulation of DNA polymerase fidelity by modified nucleosides. Chemical Research in Toxicology.

Sources

- 1. Buy 6-Chlorocytosine | 3289-35-8 [smolecule.com]

- 2. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chlorocytosine | C4H4ClN3O | CID 427580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mutagenicity of 5-formylcytosine, an oxidation product of 5-methylcytosine, in DNA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcription-dependent cytosine deamination: a novel mechanism in ultraviolet light-induced mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Genetics, Mutagenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction to the Biochemistry of Halogenated Nucleobases

Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists Version: 1.0

Executive Summary

Halogenated nucleobases—analogs where hydrogen or methyl groups on the purine or pyrimidine rings are replaced by halogens (F, Cl, Br, I)—represent a cornerstone of chemical biology and pharmacology.[1][2][3][4] Their utility stems from a unique duality: they are structurally similar enough to natural bases to be processed by nucleic acid enzymes, yet chemically distinct enough to alter steric, electronic, and thermodynamic properties. This guide provides a deep technical analysis of their physicochemical behaviors, mechanisms of enzymatic inhibition, and protocols for their synthesis and detection.

Chemical Physics of Halogen Substitution

The substitution of a halogen atom at the C5 position of pyrimidines (uracil/cytosine) or C8 of purines induces profound changes in the nucleobase's properties. These changes are driven by two opposing forces: steric bulk and electronegativity .

Steric vs. Electronic Perturbations

-

Fluorine (F): The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å). Consequently, 5-fluorouracil (5-FU) mimics uracil sterically but exerts a massive electronic effect due to fluorine's high electronegativity (3.98 Pauling). This withdraws electron density from the ring, lowering the pKa of the N3 proton.

-

Bromine (Br) & Iodine (I): These are steric mimics of the methyl group (van der Waals radius of methyl is ~2.0 Å; Br is 1.85 Å, I is 1.98 Å). Therefore, 5-bromouracil (5-BrU) mimics thymine sterically. However, unlike the electron-donating methyl group, halogens are electron-withdrawing, which destabilizes the N3-H bond and alters base-pairing fidelity.

Quantitative Physicochemical Data

The following table summarizes the impact of C5-halogenation on uracil derivatives compared to Thymine (5-methyluracil).

| Nucleobase | Substituent (C5) | Van der Waals Radius (Å) | Electronegativity (Pauling) | pKa (N3-H) | Stacking Energy (kcal/mol)* |

| Uracil | -H | 1.20 | 2.20 | 9.5 | -9.8 |

| Thymine | -CH3 | 2.00 | 2.55 (C) | 9.9 | -10.3 |

| 5-Fluorouracil | -F | 1.47 | 3.98 | 8.1 | -10.0 |

| 5-Chlorouracil | -Cl | 1.75 | 3.16 | 7.9 | -11.2 |

| 5-Bromouracil | -Br | 1.85 | 2.96 | 7.8 | -11.8 |

| 5-Iodouracil | -I | 1.98 | 2.66 | 7.7 | -12.5 |

*Stacking energies are approximate values for homodimer stacking in vacuo; trends indicate heavier halogens increase stacking stability due to polarizability.

Halogen Bonding (XB)

Beyond electrostatics, heavier halogens (Cl, Br, I) exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond. This allows them to act as Lewis acids, forming non-covalent halogen bonds with electron-rich acceptors (e.g., phosphate oxygens or carbonyls). This interaction is strictly directional (160°–180°) and is increasingly utilized in rational drug design to stabilize protein-ligand complexes.

Mechanisms of Action in Biological Systems

5-Fluorouracil: Suicide Inhibition of Thymidylate Synthase

5-FU is a prodrug that exerts cytotoxicity through "thymineless death."[5] Its primary target is Thymidylate Synthase (TS), the enzyme responsible for methylating dUMP to dTMP.[5]

Mechanism:

-

Activation: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[6]

-

Binding: FdUMP binds to the TS active site as a substrate mimic.

-

Ternary Complex Formation: The cofactor 5,10-methylene tetrahydrofolate (CH₂THF) enters, and the enzyme's catalytic cysteine nucleophile attacks C6 of FdUMP.

-

Stalling: In the natural reaction, a proton at C5 is abstracted to resolve the intermediate. However, the C5-Fluorine bond is too strong (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) and cannot be broken.

-

Irreversible Inhibition: The enzyme is trapped in a covalent ternary complex (Enzyme-FdUMP-Folate), permanently disabling it.

Figure 1: Mechanism of Suicide Inhibition of Thymidylate Synthase by 5-FU metabolites.

5-Bromouracil: Lethal Mutagenesis via Tautomerization

5-BrU acts as a mutagen by increasing the frequency of base-pairing errors.

-

Keto Form (Major): Mimics Thymine, pairs with Adenine (A).

-

Enol Form (Minor): The electronegative Bromine stabilizes the ionized/enol tautomer. This form mimics Cytosine and pairs with Guanine (G).[7]

-

Outcome: During replication, A-T pairs are converted to G-C pairs (Transition Mutation).[7]

Experimental Protocols: Enzymatic Synthesis of Halogenated DNA

Synthesis of DNA containing halogenated bases at specific positions is critical for X-ray crystallography (phasing) and cross-linking studies. While solid-phase chemical synthesis is standard for short oligos, enzymatic synthesis is preferred for long fragments (>100 bp).

Protocol: PCR Incorporation of 5-Bromo-dUTP

Objective: To synthesize a DNA fragment where all Thymidine residues are replaced by 5-Bromodeoxyuridine.

Materials:

-

Template DNA (linearized plasmid or synthetic oligo)

-

Forward and Reverse Primers

-

KOD XL DNA Polymerase (High fidelity, accepts modified dNTPs) or Taq Polymerase (lower fidelity but robust)

-

dNTP Mix: dATP, dCTP, dGTP (200 µM each)

-

Modified dNTP: 5-Bromo-dUTP (200 µM) – Note: Do not use dTTP.

-

Buffer: 10x PCR Buffer containing MgSO₄

Workflow:

-

Reaction Assembly (50 µL volume):

-

Water: Nuclease-free (to 50 µL)

-

10x Buffer: 5 µL

-

dNTP Mix (A, C, G): 5 µL (final 200 µM)

-

5-Br-dUTP: 5 µL (final 200 µM)

-

Primers: 0.5 µM each

-

Template: 10-50 ng

-

Polymerase: 1.0 U

-

-

Cycling Parameters:

-

Initial Denaturation: 95°C for 2 min.

-

Cycling (30 cycles):

-

95°C for 30 sec (Denaturation)

-

Tm - 5°C for 30 sec (Annealing)

-

68°C for 1 min/kb (Extension) – Note: Extension time should be increased by 20-30% as polymerases incorporate halogenated bases slower than natural bases.

-

-

Final Extension: 68°C for 10 min.

-

-

Validation:

-

Run 5 µL on a 1% agarose gel.

-

Crucial Check: 5-BrU DNA migrates slightly slower or faster depending on the gel conditions and conformation, but often appears "heavier" due to the mass of Bromine.

-

Mass Spec Verification: Digest a 5 µL aliquot with Nuclease P1 and Alkaline Phosphatase, then analyze by LC-MS (see Section 4).

-

Analytical Methodologies: LC-MS Detection

Detecting incorporation or metabolic levels of halogenated bases requires high sensitivity and specificity.

Method: HPLC-HRMS for Halogenated Nucleosides

System: UHPLC coupled to Q-TOF or Orbitrap Mass Spectrometer.

-

Sample Prep:

-

Enzymatic digestion of DNA (DNAse I + Snake Venom Phosphodiesterase + Alkaline Phosphatase) to single nucleosides.

-

Filter through 0.22 µm membrane.

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0-5% B (0-2 min), 5-30% B (2-10 min). Halogenated bases are more hydrophobic and elute later than natural bases (Order: U < T < 5-FU < 5-ClU < 5-BrU < 5-IU).

-

-

Mass Spectrometry:

-

Ionization: ESI Positive Mode.

-

Detection: Extract Ion Chromatograms (EIC).

-

Isotopic Pattern: Use the unique isotopic signature of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) to confirm identity.[8]

-

Figure 2: Workflow for the detection of halogenated nucleosides using LC-MS.

Future Directions: Halogen Bonding in DNA Nanotechnology

The field is moving beyond simple cytotoxicity. Researchers are now exploiting the halogen bond (X-bond) to engineer "unnatural base pairs" (UBPs) that rely on O···X interactions rather than hydrogen bonds.[3][8] This permits the expansion of the genetic alphabet, allowing for the site-specific incorporation of novel amino acids into proteins via semi-synthetic organisms.

References

-

Mechanism of Thymidylate Synthase Inhibition Mishanina, T. V., et al. (2012). "Trapping of the Thymidylate Synthase–Folate–Nucleotide Ternary Complex." Bioorganic Chemistry. [9]

-

Mutagenic Mechanism of 5-Bromouracil Zhang, Q., et al. (2004). "Mutagenic Mechanism of the A-T to G-C Transition Induced by 5-Bromouracil: An ab Initio Study." Journal of Physical Chemistry B.

-

Enzymatic Synthesis of Halogenated DNA Kielkowski, P., et al. (2011). "Enzymatic synthesis of long double-stranded DNA labeled with haloderivatives of nucleobases."[10][11] BMC Biochemistry.

-

Halogen Bonding in Nucleic Acids Vatsadze, S. Z., et al. (2014). "Halogen Bonding in Nucleic Acid Assemblies." Chemical Reviews.

-

LC-MS Detection of Modified Nucleosides Jia, L., et al. (2016). "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles." Analytical Chemistry.

Sources

- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Stacking of the mutagenic base analogue 5-bromouracil: energy landscapes of pyrimidine dimers in gas phase and water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04612B [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Enzymatic synthesis of long double-stranded DNA labeled with haloderivatives of nucleobases in a precisely pre-determined sequence. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Enzymatic synthesis of long double-stranded DNA labeled with haloderivatives of nucleobases in a precisely pre-determined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Incorporation of 6-Chlorocytosine into Oligonucleotides: A Guide for Researchers

Abstract

This technical guide provides a comprehensive protocol for the incorporation of the modified base, 6-chlorocytosine, into synthetic oligonucleotides. Aimed at researchers, scientists, and professionals in drug development, this document outlines the necessary materials, step-by-step procedures, and critical considerations for successful synthesis, deprotection, and purification. While direct literature on the oligonucleotide synthesis applications of 6-chlorocytosine is sparse, this protocol is built upon the foundational principles of phosphoramidite chemistry and experience with other halogenated nucleobases. Critical steps have been highlighted to guide the user in optimizing the process for this novel modification.

Introduction: The Rationale for 6-Chlorocytosine Incorporation

The site-specific introduction of modified nucleobases into oligonucleotides is a powerful tool for probing DNA and RNA structure and function, as well as for the development of therapeutic and diagnostic agents. Halogenated pyrimidines, in particular, have garnered significant interest. While 5-chlorocytosine has been studied in the context of DNA damage and epigenetic alterations, 6-chlorocytosine presents a unique modification with potential for novel applications.[1][2][3] The placement of a chlorine atom at the 6-position of cytosine can be expected to influence base pairing, stacking interactions, and recognition by enzymes, offering new avenues for research in areas such as:

-

Antisense Technology: Modulating the binding affinity and nuclease resistance of antisense oligonucleotides.

-

Aptamer Development: Expanding the chemical diversity of aptamer libraries to generate ligands with high affinity and specificity.

-

DNA-Protein Interaction Studies: Investigating the role of specific functional groups in protein recognition and binding.

This guide provides a robust starting point for researchers seeking to explore the potential of 6-chlorocytosine-modified oligonucleotides.

The Synthetic Strategy: A Foundational Overview

The incorporation of 6-chlorocytosine into an oligonucleotide follows the well-established phosphoramidite method of solid-phase synthesis.[4] This process is a cyclical reaction that builds the oligonucleotide in a 3' to 5' direction on a solid support. The key component for introducing the modification is the 6-chlorodeoxycytidine phosphoramidite.

The 6-Chlorodeoxycytidine Phosphoramidite Monomer

Successful incorporation is entirely dependent on the quality of the modified phosphoramidite. The synthesis of this monomer is a multi-step process that begins with the 6-chlorocytosine base. A plausible synthetic route involves the glycosylation of 6-chlorocytosine with a protected deoxyribose sugar, followed by protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and finally, phosphitylation of the 3'-hydroxyl group to yield the reactive phosphoramidite.

A critical consideration in the design of the phosphoramidite is the choice of protecting group for the exocyclic amine of the 6-chlorocytosine. Standard acyl protecting groups are used to prevent side reactions during synthesis.[4]

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Grade | Notes |

| 6-Chlorodeoxycytidine Phosphoramidite | Custom Synthesis | >98% Purity | Ensure anhydrous conditions. |

| Standard DNA Phosphoramidites (A, C, G, T) | Reputable Supplier | Anhydrous | |

| Solid Support (e.g., CPG) | Reputable Supplier | Appropriate Pore Size | Pre-loaded with first nucleoside. |

| Activator (e.g., ETT, DCI) | Reputable Supplier | Anhydrous | |

| Capping Reagents (Cap A and Cap B) | Reputable Supplier | Anhydrous | |

| Oxidizer (Iodine solution) | Reputable Supplier | Anhydrous | |

| Deblocking Reagent (Trichloroacetic acid in DCM) | Reputable Supplier | Anhydrous | |

| Acetonitrile | Reputable Supplier | Anhydrous, <10 ppm H₂O | |

| Cleavage and Deprotection Reagent (e.g., AMA) | Reputable Supplier | Ammonium Hydroxide/Methylamine | |

| Triethylammonium Acetate (TEAA) Buffer | In-house preparation | HPLC Grade | For purification. |

| Acetonitrile for HPLC | Reputable Supplier | HPLC Grade |

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol assumes the use of a standard automated DNA synthesizer.

-

Preparation:

-

Dissolve the 6-chlorodeoxycytidine phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

-

Install the phosphoramidite vial on a designated port on the synthesizer.

-

Ensure all other reagents are fresh and properly installed.

-

-